3-Bromo-5-nitrophenol

Description

The exact mass of the compound 3-Bromo-5-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

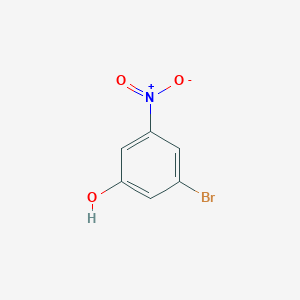

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQGLUHOAIZTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440759 | |

| Record name | 3-bromo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-23-6 | |

| Record name | 3-bromo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-nitrophenol CAS number and properties

An In-Depth Technical Guide to 3-Bromo-5-nitrophenol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-nitrophenol, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, outlines a detailed synthesis protocol with mechanistic insights, discusses its applications, and provides essential safety and handling information.

Chemical Identity and Core Properties

3-Bromo-5-nitrophenol is a substituted aromatic compound containing a phenol, a bromine atom, and a nitro group. These functional groups dictate its chemical reactivity and physical characteristics, making it a versatile building block in organic synthesis.

CAS Number: 116632-23-6[1][2][3][4]

Synonyms: 5-bromo-3-nitrophenol, 3-Bromo-5-hydroxynitrobenzene[3]

Physicochemical Properties

The properties of 3-Bromo-5-nitrophenol are summarized in the table below. The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the acidity of the phenolic hydroxyl group.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₃ | [2][3] |

| Molecular Weight | 218.00 g/mol | [2][3] |

| Appearance | Yellow solid | [4] |

| Melting Point | 145 °C | [4] |

| Boiling Point | 310.4 ± 27.0 °C (Predicted) | [1][4] |

| Density | 1.881 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.38 ± 0.10 (Predicted) | [4] |

| LogP | 2.59 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3-Bromo-5-nitrophenol. While experimental spectra are proprietary to specific suppliers, typical spectral features can be predicted based on the structure. Key identifiers include unique signals in ¹³C NMR and characteristic absorption bands in IR spectroscopy corresponding to the O-H, N-O, and C-Br bonds.[3]

Synthesis of 3-Bromo-5-nitrophenol

The synthesis of 3-Bromo-5-nitrophenol can be achieved through a multi-step process starting from 2-amino-5-nitrophenol.[4] This procedure involves an initial bromination followed by a deamination reaction via a diazonium salt intermediate.

Experimental Protocol

This protocol is a self-validating system, where the successful formation of intermediates can be monitored by techniques like Thin Layer Chromatography (TLC).

Step 1: Bromination of 2-amino-5-nitrophenol

-

In a suitable reaction vessel, dissolve 2-amino-5-nitrophenol (1 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution at room temperature. The use of NBS is a standard and effective method for the selective bromination of activated aromatic rings.

-

Stir the reaction mixture for 1 hour. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude product is an intermediate, 2-amino-4-bromo-5-nitrophenol.

Step 2: Deamination via Diazotization

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add concentrated sulfuric acid (H₂SO₄) (approximately 1.7 equivalents). The acidic medium is essential for the subsequent formation of the diazonium salt.

-

Heat the mixture to reflux for 30 minutes.

-

Add sodium nitrite (NaNO₂) (2.5 equivalents) portion-wise. This initiates the diazotization of the amino group. The diazonium group is a good leaving group (as N₂ gas), which is then displaced.

-

Continue heating at reflux for 1 hour to ensure the complete conversion of the diazonium salt.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-Bromo-5-nitrophenol.

Synthesis Workflow Diagram

Sources

Technical Guide: 3-Bromo-5-nitrophenol – Physicochemical Profile & Synthetic Utility

Abstract This technical guide provides a comprehensive analysis of 3-Bromo-5-nitrophenol (CAS 116632-23-6), a critical trisubstituted benzene scaffold used in high-value pharmaceutical and agrochemical synthesis. Beyond basic molecular weight and formula, this document details its synthesis logic, spectroscopic characterization, and strategic application in orthogonal cross-coupling workflows.

Physicochemical Core Profile

For researchers in medicinal chemistry, accurate physicochemical data is the foundation of stoichiometric precision. The following table consolidates the essential properties of 3-Bromo-5-nitrophenol.

Table 1: Molecular & Physical Specifications

| Property | Value | Notes |

| IUPAC Name | 3-Bromo-5-nitrophenol | |

| CAS Registry Number | 116632-23-6 | Note: Do not confuse with 2-bromo isomer (52427-05-1) |

| Molecular Formula | C₆H₄BrNO₃ | |

| Molecular Weight | 218.00 g/mol | Exact Mass: 216.937 g/mol |

| Physical State | Solid (Crystalline powder) | Light yellow to brown |

| Melting Point | 145 °C | |

| Boiling Point | ~310 °C (Predicted) | Decomposes at high temp |

| pKa | ~7.38 (Predicted) | Acidic due to -NO₂ and -Br electron withdrawal |

| LogP | 2.59 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |

Field Note: The acidity of the phenolic proton is significantly enhanced by the electron-withdrawing nitro and bromo groups. When using this in nucleophilic substitution (e.g., O-alkylation), weaker bases like K₂CO₃ are often sufficient compared to unsubstituted phenol.

Synthetic Methodology & Manufacturing Logic

The synthesis of 3-Bromo-5-nitrophenol is non-trivial due to the directing effects of the substituents. Direct bromination of 3-nitrophenol yields a mixture of isomers (mainly 2- and 4-bromo). Therefore, a regioselective indirect route is required, typically starting from 2-amino-5-nitrophenol.

The "Deamination" Strategy

The most robust laboratory-scale protocol involves installing the bromine atom ortho to the phenol (but meta to the nitro group) using the amino group as a directing handle, followed by the removal of the amino group via diazotization and reductive dediazoniation.

Step-by-Step Protocol Logic:

-

Bromination : 2-Amino-5-nitrophenol is treated with N-Bromosuccinimide (NBS) . The amino group strongly activates the ortho position (position 3 relative to phenol OH), ensuring regioselectivity.

-

Diazotization : The amino group is converted to a diazonium salt using Sodium Nitrite (NaNO₂) in sulfuric acid.

-

Reductive Dediazoniation : The diazonium group is replaced by a hydrogen atom. This is classically achieved by heating the diazonium salt in Ethanol (which acts as the reducing agent, oxidizing to acetaldehyde).

Visualization: Synthetic Pathway

The following diagram illustrates the chemical logic flow, ensuring the correct isomer is obtained.

Figure 1: Regioselective synthesis pathway from 2-amino-5-nitrophenol via Sandmeyer-type deamination.

Analytical Characterization (NMR & Identification)[1]

Confirming the identity of 3-Bromo-5-nitrophenol requires analyzing the aromatic region of the ¹H NMR spectrum. The molecule possesses C₂v-like symmetry elements in its substitution pattern (1,3,5-trisubstituted), leading to a distinct pattern of three signals.

Expected ¹H NMR Signature (DMSO-d₆)[4]

-

Proton A (H2, between OH and Br): ~7.30 ppm (Triplet/dd, J ~ 1.5-2.0 Hz). Shielded relative to others due to ortho-OH.

-

Proton B (H6, between OH and NO₂): ~7.70 ppm (Triplet/dd, J ~ 1.5-2.0 Hz). Deshielded by NO₂, shielded by OH.

-

Proton C (H4, between Br and NO₂): ~7.95 ppm (Triplet/dd, J ~ 1.5-2.0 Hz). Most deshielded peak due to synergistic electron withdrawal from Br and NO₂.

-

Phenolic OH: Broad singlet, typically >10.0 ppm in DMSO-d₆ due to hydrogen bonding and acidity.

Validation Tip: Look for the coupling constants . In 1,3,5-substituted systems, protons are meta to each other. You should see small meta-coupling constants (J ≈ 1.5–2.0 Hz) rather than the large ortho-couplings (J ≈ 8.0 Hz) seen in 1,2- or 1,4-substituted isomers.

Applications in Drug Development[5]

3-Bromo-5-nitrophenol is a "Tri-Functional Scaffold," offering three orthogonal handles for chemical diversification. This makes it invaluable for Fragment-Based Drug Discovery (FBDD).

Orthogonal Reactivity Workflow

-

Phenol (OH) : Nucleophilic handle. Can be alkylated (ether formation) or converted to a triflate for cross-coupling.

-

Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

-

-

Bromide (Br) : Electrophilic handle. Excellent for Palladium-catalyzed cross-coupling.

-

Reaction: Suzuki-Miyaura (Aryl-Aryl), Sonogashira (Aryl-Alkyne), or Buchwald-Hartwig (Aryl-Amine).

-

-

Nitro (NO₂) : Latent amine. Can be reduced to an aniline at a late stage.

-

Reaction: Fe/HCl reduction or H₂/Pd-C hydrogenation.

-

Application Diagram: Decision Tree

Figure 2: Orthogonal functionalization strategy for library generation.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

-

H302/H312/H332 : Harmful if swallowed, in contact with skin, or inhaled.

-

H318 : Causes serious eye damage.[1] (Phenols are corrosive).[1]

-

H410 : Very toxic to aquatic life with long-lasting effects.[1]

Handling Protocol :

-

Always handle in a fume hood.

-

Wear nitrile gloves and chemical safety goggles.

-

Waste Disposal : Do not release into drains. Collect as halogenated organic waste.

References

-

PubChem . 3-Bromo-5-nitrophenol Compound Summary. National Library of Medicine. Available at: [Link]

- Organic Syntheses. General methods for Sandmeyer Deamination. (Referencing standard protocols for amino-phenol conversion).

Sources

3-Bromo-5-nitrophenol physical and chemical properties

High-Fidelity Scaffold for Orthogonal Drug Design

Part 1: Executive Technical Overview

3-Bromo-5-nitrophenol (CAS: 116632-23-6) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its meta-meta substitution pattern , which provides three chemically orthogonal handles—a phenol, an aryl bromide, and a nitro group. This geometry allows for the precise, stepwise construction of complex pharmacophores, making it an ideal core for kinase inhibitors, PROTAC linkers, and fragment-based drug discovery (FBDD).

Unlike para- or ortho-substituted isomers, the 1,3,5-substitution pattern of this compound prevents steric crowding, enabling high-yield functionalization at all three sites. This guide details the physicochemical profile, validated synthesis routes, and handling protocols necessary for integrating this reagent into high-throughput workflows.

Part 2: Physical & Chemical Characterization[1][2]

The following data aggregates experimental and high-confidence predicted values to establish a baseline for quality control.

Table 1: Physicochemical Properties

| Property | Value | Technical Note |

| CAS Number | 116632-23-6 | Verify against isomer 2-bromo-4-nitrophenol.[1] |

| Molecular Formula | C₆H₄BrNO₃ | MW: 218.01 g/mol |

| Appearance | Yellow crystalline powder | Oxidizes slightly upon prolonged air exposure.[1] |

| Melting Point | 145 °C (approx.) | Sharp transition indicates high purity (>98%).[1] |

| Boiling Point | ~310 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |

| pKa (Phenol) | 7.38 ± 0.10 | Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing -NO₂ group.[1] |

| Solubility | DMSO, DMF, MeOH, EtOAc | Sparingly soluble in water; soluble in alkaline aqueous media. |

| ¹H NMR (DMSO-d₆) | δ 11.0 (s, 1H, OH), 7.95 (s, 1H), 7.75 (s, 1H), 7.55 (s, 1H) | Characteristic 3-proton aromatic pattern (meta-coupling only). |

Part 3: Synthesis & Manufacturing Pathways[1][3]

Reliable access to 3-bromo-5-nitrophenol is critical.[1] While direct nitration of 3-bromophenol yields poor regioselectivity (favoring ortho/para), the Deamination Route from 2-amino-5-nitrophenol provides the highest regiochemical fidelity.[1]

Validated Synthesis Protocol (Deamination Strategy)

Reaction Logic: This route utilizes the directing power of an amino group to install the bromine, followed by the removal of the amino group to reveal the desired 1,3,5-substitution pattern.

-

Bromination:

-

Deamination (Diazotization & Reduction):

-

Step A: The intermediate is dissolved in Ethanol/H₂SO₄.[1]

-

Step B: Sodium Nitrite (NaNO₂) is added at 0°C to form the diazonium salt.[1]

-

Step C: Heating the mixture (reflux) in ethanol reduces the diazonium group (-N₂⁺) to a hydrogen atom (-H).[1]

-

Purification: Aqueous workup followed by recrystallization from Ethanol/Water.[1]

-

Critical Process Parameter (CPP): Temperature control during diazotization (0–5°C) is vital to prevent phenol formation at the amino site or thermal decomposition.[1]

Part 4: Reactivity Profile & Orthogonal Logic

The power of 3-bromo-5-nitrophenol lies in its ability to undergo three distinct types of reactions without protecting groups, provided the correct order of operations is followed.

Figure 1: Orthogonal Reactivity Flowchart

The following diagram illustrates the logical flow of functionalizing this scaffold.

Caption: Orthogonal functionalization pathways. The acidity of the phenol allows alkylation under mild conditions, preserving the bromide for subsequent transition-metal catalysis.

Part 5: Experimental Protocol: Suzuki-Miyaura Coupling

This protocol demonstrates the chemoselective coupling of the aryl bromide in the presence of the free phenol and nitro group.

Objective: Synthesis of 3-(4-fluorophenyl)-5-nitrophenol.

Reagents:

-

4-Fluorophenylboronic acid (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).[1]

-

Solvation: Add degassed solvent mixture.

-

Catalyst Addition: Add the Palladium catalyst under a positive stream of Nitrogen.[1]

-

Reaction: Seal and heat to 90°C for 4 hours . Monitor by LC-MS (Target Mass: M-H = 232.0).[1]

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol).[1] Extract with Ethyl Acetate.[1][3]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The free phenol (as a phenoxide under basic conditions) does not poison the catalyst.[1] The electron-deficient ring facilitates the oxidative addition of Pd(0) into the C-Br bond.[1]

Part 6: Safety & Handling (MSDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[1] | Do not eat/drink in lab.[1] Wash hands post-handling.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] | Wear nitrile gloves.[1] |

| Eye Damage | H318 | Causes serious eye damage.[1] | Wear safety goggles/face shield. |

| STOT-SE | H335 | May cause respiratory irritation.[1] | Handle in a fume hood.[1] |

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol.[1] Retrieved from [Link][1]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Retrieved from [Link][1]

Sources

Technical Monograph: Spectral Characterization of 3-Bromo-5-nitrophenol

CAS: 116632-23-6 | Formula: C₆H₄BrNO₃ | MW: 218.01 g/mol [1]

Executive Summary

This technical guide provides a comprehensive spectral analysis of 3-Bromo-5-nitrophenol, a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores.[1] The compound exhibits a unique 1,3,5-trisubstituted benzene pattern, resulting in distinct spectroscopic signatures.[1] This document details the Nuclear Magnetic Resonance (

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Structural Logic & Symmetry Analysis

To accurately interpret the spectral data, one must first understand the molecular symmetry. 3-Bromo-5-nitrophenol possesses C1 symmetry (no internal plane of symmetry) due to the three distinct substituents (-OH, -Br, -NO₂) arranged in a meta-relationship to one another.[1]

-

Proton Environment: There are three non-equivalent aromatic protons.[1]

-

Electronic Effects:

-

-NO₂ (Nitro): Strong electron-withdrawing group (EWG) via resonance and induction.[1] Strongly deshields ortho protons (H4, H6).[1]

-

-OH (Hydroxyl): Electron-donating group (EDG) via resonance (ortho/para directing) but withdrawing via induction.[1] Net effect is shielding on ortho protons (H2, H6).[1]

-

-Br (Bromo): Weakly deactivating; inductive withdrawal dominates over resonance donation.[1]

-

Physicochemical Properties

Data aggregated from validated chemical databases.[1]

| Property | Value | Notes |

| Physical State | Solid | Crystalline powder (typically yellow/brown) |

| Melting Point | 145 °C | High MP due to H-bonding and polarity |

| pKa (Predicted) | ~7.38 | More acidic than phenol (pKa 10) due to -NO₂ stabilization of the phenoxide anion |

| Solubility | DMSO, Methanol, EtOAc | Limited solubility in non-polar solvents (Hexane) |

Spectral Data Analysis

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆ (Recommended to observe the acidic phenolic proton).[1][3][4] Frequency: 400 MHz[1][4]

The aromatic region shows three distinct signals. Due to the meta-substitution pattern, coupling constants (

| Chemical Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |

| 10.8 – 11.2 | Broad Singlet | 1H | - | -OH | Acidic proton; shift varies with concentration/temp.[1] |

| 7.95 – 8.05 | dd / t | 1H | ~1.8 Hz | H4 | Most deshielded; sandwiched between two EWGs (-NO₂, -Br).[1] |

| 7.65 – 7.75 | dd / t | 1H | ~1.8 Hz | H6 | Ortho to -NO₂ (deshielding) but ortho to -OH (shielding).[1] |

| 7.30 – 7.40 | dd / t | 1H | ~1.8 Hz | H2 | Most shielded; flanked by -OH and -Br (less withdrawing than NO₂).[1] |

Note: In CDCl₃, the -OH signal may appear sharper and further upfield (~5-6 ppm) or disappear due to exchange if the solvent is not dry.[1]

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Negative).[1] Molecular Ion: m/z 217 / 219.[1]

The mass spectrum is dominated by the characteristic bromine isotope pattern.[1][5]

| m/z (amu) | Relative Abundance | Fragment Assignment | Mechanistic Insight |

| 217 | ~100% | Molecular ion (Base peak in soft ionization).[1] | |

| 219 | ~98% | Characteristic 1:1 ratio confirms presence of one Bromine atom.[1] | |

| 187 / 189 | Medium | Loss of NO radical (common in nitroaromatics).[1] | |

| 171 / 173 | High | Loss of nitro group; formation of bromophenol cation.[1] | |

| 143 / 145 | Low | Ring contraction/loss of CO from the phenol moiety. | |

| 93 | High | Loss of both Br and NO₂ (Phenol cation).[1] |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200 – 3500 | O-H Stretch (Broad) | Phenolic Hydroxyl (H-bonded).[1] |

| 3050 – 3100 | C-H Stretch | Aromatic Ring Protons. |

| 1530 – 1550 | N-O Stretch (Asym) | Nitro Group (Strong band).[1] |

| 1340 – 1360 | N-O Stretch (Sym) | Nitro Group.[1] |

| 1150 – 1250 | C-O Stretch | Phenol C-O bond.[1] |

| 600 – 700 | C-Br Stretch | Carbon-Bromine bond.[1] |

Visualizations & Workflows

Synthesis Pathway

The standard synthesis involves the bromination of 2-amino-5-nitrophenol followed by a reductive deamination (diazotization) to remove the amine, leaving the desired substitution pattern.[1]

Figure 1: Synthetic workflow via the Sandmeyer-type deamination route.[1]

MS Fragmentation Logic

The fragmentation of nitro-aromatics often involves complex rearrangements.[1] Below is the primary decay path.[1]

Figure 2: Primary mass spectrometry fragmentation pathways observed in EI-MS.

Experimental Protocols

NMR Sample Preparation (Critical for Resolution)

To ensure sharp peaks and accurate integration of the hydroxyl proton:

-

Drying: Dry the solid sample in a vacuum desiccator over

for 4 hours to remove trace water. -

Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule. Old DMSO absorbs atmospheric water, which appears at ~3.33 ppm and can broaden the phenolic -OH signal via exchange.[1]

-

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

-

Acquisition: Run at 298 K. If the -OH peak is broad, lower the temperature to 273 K to slow the exchange rate.

Safety & Handling[1]

-

Hazards: The compound is an irritant (Skin/Eye) and potentially harmful if swallowed (Acute Tox. 4).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in the dark. Nitro compounds can degrade upon prolonged light exposure.[1]

-

Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong bases (formation of unstable nitrophenolate salts).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol.[1] Retrieved from [Link][1]

-

Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds.[1] Springer-Verlag Berlin Heidelberg.[1] (Reference for additivity rules in NMR prediction).

Sources

Comprehensive Hazard Assessment & Handling Protocol: 3-Bromo-5-nitrophenol

Executive Summary & Strategic Importance

3-Bromo-5-nitrophenol (CAS: 116632-23-6) is a high-value pharmacophore building block, primarily utilized in drug discovery for its ability to undergo orthogonal functionalization.[1] The bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the nitro group serves as a masked amine or an electron-withdrawing modulator, and the phenolic hydroxyl allows for etherification or esterification.[1]

However, its utility comes with a specific hazard profile driven by its acidity and lipophilicity.[1] Unlike simple phenols, the electron-withdrawing nature of the nitro and bromo substituents significantly increases its acidity (pKa ~7.4 vs. 10.0 for phenol), elevating its potential for serious eye damage (Category 1) and skin irritation .[1] This guide provides a rigorous GHS classification and handling framework designed for research environments.[1]

Chemical & Physical Characterization

Accurate hazard assessment begins with precise physicochemical data.[1] The increased acidity relative to phenol dictates the severity of tissue interaction.[1]

| Property | Data | Relevance to Safety |

| CAS Number | 116632-23-6 | Unique Identifier for SDS verification. |

| Molecular Formula | C₆H₄BrNO₃ | Halogenated nitro-aromatic.[1][2] |

| Molecular Weight | 218.00 g/mol | -- |

| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust).[1] |

| Melting Point | 145 °C | Thermally stable under standard storage, but dusts may be combustible.[1] |

| pKa (Predicted) | ~7.38 | Critical: significantly more acidic than phenol; poses higher risk of corrosive eye injury.[1] |

| Solubility | Low in water; Soluble in DMSO, MeOH, EtOAc | High lipophilicity aids dermal absorption.[1] |

GHS Hazard Classification Framework

The following classification is synthesized from aggregated notifications to the European Chemicals Agency (ECHA) and major supplier Safety Data Sheets (SDS).

Core Hazard Statements (H-Codes)

| Hazard Class | Category | Code | Hazard Statement | Mechanism/Justification |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][3][4] | Systemic absorption of nitro-aromatics can interfere with cellular respiration.[1] |

| Skin Corr./Irrit. | Cat 2 | H315 | Causes skin irritation.[1][3][5] | Phenolic protein denaturation combined with acidic pH.[1] |

| Eye Dam./Irrit. | Cat 1 | H318 | Causes serious eye damage. | Critical Risk: The acidity (pKa ~7.[1]4) can cause irreversible corneal opacity rapidly upon contact.[1] |

| Sensitization | Cat 1 | H317 | May cause an allergic skin reaction.[1] | Haptenization of proteins by the electrophilic aromatic ring.[1] |

| Aquatic Toxicity | Cat 1 | H410 | Very toxic to aquatic life with long-lasting effects.[1][5] | Halogenated phenols are persistent and bioaccumulative.[1] |

| STOT-SE | Cat 3 | H335 | May cause respiratory irritation.[1] | Irritation of mucous membranes by dust.[1] |

Precautionary Statements (P-Codes)

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Response (Critical):

Toxicological Mechanisms: Structure-Activity Relationship (SAR)

To understand why this compound is hazardous, we must analyze the contribution of its functional groups.[1]

-

The Phenolic Core: Acts as a proton donor.[1] It denatures proteins on contact, leading to chemical burns or irritation.[1]

-

The Nitro Group (-NO₂): Strong electron-withdrawing group (EWG).[1] It stabilizes the phenoxide anion, lowering the pKa and increasing acidity (corrosivity).[1] Metabolically, nitro groups can be reduced to hydroxylamines, which are implicated in methemoglobinemia (interference with oxygen transport in blood).[1]

-

The Bromine Atom (-Br): Increases lipophilicity (LogP), facilitating transport across lipid bilayers (skin/cell membranes), thereby enhancing the systemic delivery of the toxic nitro-phenol core.[1]

Visualization: SAR & Toxicity Logic

Caption: Structure-Activity Relationship (SAR) linking functional groups to specific GHS hazard endpoints.[1]

Experimental Handling & Safety Protocol

This protocol is designed for a research laboratory setting (gram-scale synthesis).

Engineering Controls

-

Primary: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood .[1]

-

Secondary: Local exhaust ventilation (LEV) if using large quantities (>50g).[1]

-

Static Control: Use anti-static weighing boats. Dry phenolic powders can accumulate static charge, leading to dispersion (dust hazard).[1]

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory .[1][5] Safety glasses are insufficient due to the risk of irreversible corneal damage (H318).[1]

-

Hands: Double gloving recommended.[1]

-

Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.[1]

Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate the acidic/corrosive effects.[1]

Caption: Emergency response decision logic emphasizing immediate irrigation for eye contact.

Synthesis & Purity Considerations

For researchers synthesizing this compound (e.g., from 2-amino-5-nitrophenol via Sandmeyer-type bromination), be aware that impurities can alter the hazard profile.[1]

-

Regioisomers: Isomers such as 2-bromo-4-nitrophenol may have different melting points and pKa values.[1]

-

Residual Reagents: Traces of diazonium intermediates (if used in synthesis) can present explosion hazards.[1] Ensure complete quenching and purification (column chromatography) before storage.[1]

References

-

PubChem. (2025).[1] 3-Bromo-5-nitrophenol (CID 10488984) - Safety and Hazards. National Library of Medicine.[1] [Link][1]

-

European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: 3-Bromo-5-nitrophenol (CAS 116632-23-6). [Link][1]

Sources

Solubility of 3-Bromo-5-nitrophenol in organic solvents

Title: Technical Guide: Solubility Profiling and Thermodynamic Characterization of 3-Bromo-5-nitrophenol (CAS 116632-23-6)

Executive Summary: This technical guide provides a comprehensive framework for understanding the solvation behavior of 3-Bromo-5-nitrophenol , a critical intermediate in the synthesis of pharmaceutical agents (e.g., thrombopoietin receptor agonists). While specific thermodynamic solubility data is often proprietary or sparse in public literature, this guide synthesizes structural activity relationships (SAR), known synthetic workflows, and rigorous experimental protocols to establish a solubility profile. It is designed for process chemists and formulation scientists requiring high-purity isolation of this compound.

Part 1: Molecular Architecture & Solvation Physics

To predict and manipulate the solubility of 3-Bromo-5-nitrophenol, one must first deconstruct its molecular interactions.

Structural Determinants of Solubility

The molecule (MW: 218.00 g/mol ) exhibits a "push-pull" electronic structure that dictates its affinity for specific solvent classes.

-

The Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD). This moiety ensures solubility in protic solvents like Ethanol and Methanol . However, its acidity (predicted pKa ~7.5–8.0) means solubility in aqueous media is highly pH-dependent.

-

The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the 5-position. It acts as a Hydrogen Bond Acceptor (HBA) and creates a significant dipole moment, enhancing solubility in polar aprotic solvents like DMSO , DMF , and Acetonitrile .

-

The Bromine Atom (-Br): Located at the 3-position, this halogen increases lipophilicity (LogP ~2.59). It reduces water solubility compared to non-halogenated nitrophenols and improves affinity for chlorinated solvents (DCM , Chloroform ) and esters (Ethyl Acetate ).

Predicted Solubility Map

Based on the Hansen Solubility Parameters (HSP) and synthetic literature, the solubility profile is categorized as follows:

| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Prediction | Application |

| Polar Aprotic | DMSO, DMF, NMP | Dipole-Dipole | Very High (>200 mg/mL) | Reaction Medium |

| Polar Protic | Ethanol, Methanol | H-Bonding | High (Temp. Dependent) | Recrystallization |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole | High | Extraction/Workup |

| Chlorinated | DCM, Chloroform | Dispersion/Polar | Moderate | Partitioning |

| Aliphatic | Hexane, Heptane | Dispersion | Low (<5 mg/mL) | Anti-solvent |

| Aqueous | Water (pH < 7) | H-Bonding (Limited) | Very Low | Precipitation |

Part 2: Experimental Determination Protocol

Since exact mole fraction curves are process-specific, the following Self-Validating Protocol is the industry standard for generating the solubility curve required for crystallization design.

The Laser Dynamic Monitoring Method

This method eliminates the errors associated with gravimetric analysis (e.g., filter clogging).

Equipment Required:

-

Jacketed glass vessel (50 mL) with overhead stirring.

-

Programmable circulating water bath (Control accuracy ±0.05 K).

-

Laser transmissometer (or turbidity probe).

-

Temperature probe (PT100).

Step-by-Step Workflow:

-

Preparation: Add a known mass (

) of 3-Bromo-5-nitrophenol and a known mass of solvent ( -

Heating Phase: Heat the mixture at a rate of 2 K/min. Continuously monitor laser transmittance.

-

Dissolution Point (

): Record the temperature where transmittance hits 100% (solution becomes clear). This is the saturation temperature for concentration -

Cooling Phase: Cool at 2 K/min to detect the Metastable Zone Width (MSZW)—the point where nucleation (cloudiness) spontaneously occurs.

-

Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Visualization: Solubility Determination Workflow

Figure 1: Laser Dynamic Method workflow for determining the solubility curve and Metastable Zone Width (MSZW).

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (

The Modified Apelblat Equation

The empirical Modified Apelblat equation is the most reliable model for correlating the solubility of substituted phenols in organic solvents.

- : Mole fraction solubility of 3-Bromo-5-nitrophenol.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Application:

-

Plot

vs -

Perform non-linear regression to find

. -

Use the derivative of this equation to calculate the Enthalpy of Solution (

) :

Interpretation: If

Part 4: Practical Applications in Synthesis & Purification

Based on the chemical profile and standard industry practices for halogenated nitrophenols, the following solvent systems are recommended for specific process steps.

Reaction Solvent Selection

-

Recommended: Acetonitrile or DMF.

-

Reasoning: High solubility allows for high concentration (throughput). These solvents do not interfere with bromination or nitration mechanisms.

-

Citation Support: Synthetic protocols for similar intermediates often utilize Acetonitrile for bromination steps due to its polar aprotic nature which stabilizes the transition state [1].

Recrystallization (Purification)

-

Primary System: Ethanol / Water (Anti-solvent).

-

Protocol:

-

Dissolve crude 3-Bromo-5-nitrophenol in boiling Ethanol (approx. 5-7 volumes).

-

Hot filtration to remove inorganic salts.

-

Slowly add Water (pre-heated) until slight turbidity persists.

-

Cool slowly to 0–5°C.

-

-

Alternative: Ethyl Acetate / Hexane.

-

Note: This system is superior if the impurity profile contains very polar byproducts, as they will crash out first or stay in the oil phase.

-

Partitioning (Workup)

-

System: Ethyl Acetate / Acidic Water.

-

Critical Control Point: The aqueous phase must be acidified (pH < 4).

-

Reasoning: At neutral or basic pH, the phenolic proton may deprotonate (forming the phenolate anion), causing the product to partition into the water layer, leading to massive yield loss.

Process Decision Tree

Figure 2: Solvent selection guide based on process objectives.

References

-

ChemicalBook. (2025).[1] Synthesis of 3-bromo-5-nitrophenol from 2-amino-5-nitrophenol. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol. Retrieved from [2]

- Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

-

Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol. Org. Synth. 1940, 20, 19. (Reference for halogenated nitrophenol handling). Retrieved from

Sources

Strategic Utilization of 3-Bromo-5-nitrophenol as a Trifunctional Core in Medicinal Chemistry

Introduction: The "Meta-Meta" Advantage

In the architecture of small molecule drug discovery, the 1,3,5-trisubstituted benzene scaffold represents a privileged chemical space. Unlike ortho- or para-substituted systems, which are readily accessible via standard electrophilic aromatic substitution (EAS), the meta-meta substitution pattern is thermodynamically stable but kinetically difficult to synthesize de novo due to conflicting directing group effects.

3-Bromo-5-nitrophenol (CAS: 116632-23-6) serves as a high-value "trifunctional hub" that solves this access problem. It provides three chemically distinct handles—a phenol, a bromide, and a nitro group—positioned in a perfect triangular geometry. This allows medicinal chemists to explore 3D vector space efficiently, making it an ideal scaffold for:

-

Kinase Inhibitors: Targeting the ATP-binding hinge region while projecting solubilizing groups into the solvent front.

-

PROTACs (Proteolysis Targeting Chimeras): Acting as a central connector between an E3 ligase ligand, a linker, and a target protein warhead.

-

Fragment-Based Drug Discovery (FBDD): Offering a low-molecular-weight core (MW ~218 Da) with high ligand efficiency potential.

Structural Analysis & Chemoselectivity[1]

The utility of 3-bromo-5-nitrophenol lies in the orthogonal reactivity of its functional groups. A successful synthetic strategy relies on the specific order of operations (chemoselectivity).

| Functional Group | Electronic Character | Primary Reactivity | Strategic Role |

| Phenol (-OH) | Electron Donor (activator) | Solubility anchor or H-bond donor/acceptor. | |

| Bromine (-Br) | Weak Deactivator | Pd-Catalyzed Cross-Coupling | Site for extending carbon skeleton (Aryl/Heteroaryl). |

| Nitro (-NO₂) | Strong Electron Withdrawing | Reduction to Aniline | Masked amine for amide coupling or heterocycle formation. |

The Divergent Synthesis Strategy

The diagram below illustrates the decision tree for utilizing this scaffold. The critical decision point is whether to reduce the nitro group before or after the cross-coupling event.

Figure 1: Divergent synthetic pathways allowing access to distinct chemical spaces. Route 1 is preferred when the biaryl partner is sensitive to reduction conditions.

Critical Experimental Protocols

As a Senior Application Scientist, I emphasize that the success of these reactions depends on preventing side reactions, specifically hydrodehalogenation (loss of bromine) during nitro reduction.

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce -NO₂ to -NH₂ without cleaving the C-Br bond. Avoid: Catalytic Hydrogenation (H₂/Pd-C) often results in debromination. Recommended Method: Iron-mediated reduction.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve 3-bromo-5-nitrophenol (1.0 eq) in a mixture of Ethanol/Water (3:1 ratio).

-

Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Reaction: Heat the suspension to 80°C with vigorous stirring. Monitor by TLC (or LCMS) for the disappearance of the nitro starting material (typically 1–3 hours).

-

Checkpoint: The aniline product is more polar and will have a lower R_f on silica gel.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate. The resulting aniline is often pure enough for the next step, but can be purified via flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C3 position. Challenge: The electron-deficient nature of the ring (due to -NO₂) can make the oxidative addition step slower, but it also stabilizes the C-Br bond against homocoupling.

Step-by-Step Methodology:

-

Reagents: Combine 3-bromo-5-nitrophenol (protected or unprotected, 1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Catalyst: Add [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂ , 5 mol%).

-

Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for aryl bromides with electron-withdrawing groups due to its larger bite angle and stability.

-

-

Solvent: Degas 1,4-Dioxane/Water (4:1) with nitrogen for 10 minutes, then add to the solids.

-

Conditions: Heat to 90°C under nitrogen atmosphere for 4–12 hours.

-

Validation: LCMS should show the biaryl mass. If the reaction stalls, add S-Phos (ligand) to boost the catalytic cycle.

Medicinal Chemistry Applications

Case Study 1: Type II Kinase Inhibitors

Many kinase inhibitors (e.g., Sorafenib, Imatinib) utilize a central phenyl ring to orient the molecule within the ATP binding pocket. The 3-bromo-5-nitrophenol scaffold is particularly effective for synthesizing "Hybrid" inhibitors that occupy the hydrophobic back pocket.

-

Mechanism:

-

The Phenol (or its ether derivative) extends towards the solvent front, improving oral bioavailability.

-

The Amine (derived from Nitro) forms a critical hydrogen bond with the "Gatekeeper" residue or the hinge region (Glu/Asp).

-

The Aryl group (from Bromine coupling) occupies the allosteric hydrophobic pocket, locking the kinase in an inactive conformation (DFG-out).

-

Case Study 2: PROTAC Linker Hubs

In the degradation of pathogenic proteins, the linker length and exit vector are critical for ternary complex formation (Target-PROTAC-E3 Ligase).

-

Application: The 1,3,5-geometry allows for a "Y-shaped" architecture.

-

Workflow:

-

Position 1 (Phenol): Attach the alkyl chain linker leading to the E3 Ligase ligand (e.g., Thalidomide or VHL).

-

Position 3 (Amine): Form an amide bond with the "Warhead" (the molecule binding the target protein).

-

Position 5 (Bromine): Used to tune physicochemical properties (Lipophilicity/LogD) or blocked with a small group (Methyl/Fluoro) to prevent metabolic clearance.

-

Figure 2: The scaffold acts as a rigid junction, allowing precise orientation of the warhead relative to the E3 ligase.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11166632, 3-Bromo-5-nitrophenol. Retrieved from [Link]

-

-

Kinase Inhibitor Structural Activity Relationships (SAR)

-

Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline... Journal of Medicinal Chemistry. [Link] (Demonstrates the potency of the 3-bromo-aniline moiety in kinase inhibition).

-

-

Chemoselective Reduction Protocols

-

Suzuki Coupling on Nitroarenes

-

1,3,5-Trisubstituted Scaffolds in Drug Discovery

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. DoCh – BUTEX [butex.edu.bd]

- 6. Trienediynes on a 1,3,5-trisubstituted benzene template: a new approach for enhancement of reactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

3-Bromo-5-nitrophenol: A Multifaceted Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-bromo-5-nitrophenol, a pivotal building block in contemporary organic synthesis. We will move beyond simple procedural outlines to delve into the strategic considerations and mechanistic underpinnings that make this reagent exceptionally valuable. The content herein is structured to offer not just protocols, but a comprehensive understanding of the molecule's reactivity, enabling researchers to harness its full potential in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals.

Core Characteristics and Strategic Value

3-Bromo-5-nitrophenol (CAS No. 116632-23-6) is a yellow, solid organic compound whose utility is derived from the orthogonal reactivity of its three distinct functional groups: a phenolic hydroxyl, a bromine atom, and a nitro group.[1][2] The strategic placement of these groups on the aromatic ring dictates the molecule's chemical behavior and establishes its role as a versatile synthetic intermediate.

The electron-withdrawing nature of both the nitro group and the bromine atom significantly increases the acidity of the phenolic proton (predicted pKa ≈ 7.38), making it readily deprotonated under mild basic conditions to form a phenoxide.[1] This phenoxide is an excellent nucleophile. Concurrently, the carbon-bromine bond provides a handle for a wide array of metal-catalyzed cross-coupling reactions. Finally, the nitro group can be readily reduced to an amine, opening up another dimension of synthetic transformations. This trifecta of reactivity allows for a stepwise and controlled functionalization of the aromatic core.

Physicochemical Properties

A clear understanding of the physical properties of a reagent is fundamental to its effective use in experimental design. The key properties of 3-bromo-5-nitrophenol are summarized below.

| Property | Value | Source |

| CAS Number | 116632-23-6 | [2][3] |

| Molecular Formula | C₆H₄BrNO₃ | [2][3] |

| Molecular Weight | 218.01 g/mol | [3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 145 °C | [1] |

| Boiling Point | 310.4±27.0 °C (Predicted) | [1] |

| pKa | 7.38±0.10 (Predicted) | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

Synthesis of 3-Bromo-5-nitrophenol

While commercially available, understanding the synthesis of 3-bromo-5-nitrophenol provides insight into potential impurities and scale-up considerations. A common laboratory-scale synthesis proceeds from 2-amino-5-nitrophenol via a bromination-diazotization-hydroxylation sequence.[1] The causality behind this pathway is rooted in directing group effects and the unique reactivity of diazonium salts.[4]

The initial amino group directs the electrophilic bromination, and its subsequent conversion to a diazonium salt allows for its clean displacement by a hydroxyl group, a reaction often referred to as "Phenolverkochung" (cooking down to yield phenols).[4]

Workflow for the Synthesis of 3-Bromo-5-nitrophenol

Caption: Synthesis workflow from 2-amino-5-nitrophenol.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through clear checkpoints.[1]

Materials:

-

2-amino-5-nitrophenol (48 g, 311 mmol)

-

N-bromosuccinimide (NBS) (57.6 g, 324 mmol)

-

Acetonitrile (1.75 L)

-

Ethanol (1 L)

-

Concentrated Sulfuric Acid (28 ml, 525 mmol)

-

Sodium Nitrite (53.7 g, 779 mmol)

-

Ethyl Acetate

-

Water

-

Saturated aqueous Sodium Bicarbonate

-

Brine

-

Silica Gel for column chromatography

Procedure:

-

Intermediate Preparation: In a suitable flask, stir a mixture of 2-amino-5-nitrophenol and N-bromosuccinimide in acetonitrile for 1 hour at room temperature.[1] Monitor the reaction by TLC to confirm consumption of the starting material.

-

Solvent Removal: Concentrate the reaction mixture under vacuum to obtain a brown precipitate.[1]

-

Diazotization Setup: Dissolve the resulting precipitate in ethanol and add sulfuric acid. Heat the mixture to reflux.[1] The acidic environment is crucial for the in-situ formation of nitrous acid and stabilization of the diazonium salt.[4]

-

Diazonium Salt Formation and Displacement: While maintaining reflux, add sodium nitrite portion-wise over 30 minutes. Continue heating for an additional hour.[1] Vigorous nitrogen evolution will be observed as the diazonium group is displaced.

-

Workup: Concentrate the reaction mixture under vacuum. Partition the residue between water and ethyl acetate.[1]

-

Purification: Separate the phases and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to remove residual acid), and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.[1]

-

Final Purification: Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-5-nitrophenol.[1]

Synthetic Applications and Reaction Modalities

The true power of 3-bromo-5-nitrophenol lies in its capacity to participate in a diverse range of chemical transformations in a controlled manner. This allows for the construction of complex molecules through sequential reactions targeting each functional group.

Sources

The Chemist’s Guide to 3-Bromo-5-nitrophenol: Nomenclature, Synthesis, and Application Profiles

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Bromo-5-nitrophenol , focusing on its nomenclature, chemical identity, synthesis, and application in drug discovery.

Executive Summary

3-Bromo-5-nitrophenol (CAS: 116632-23-6) is a meta-substituted phenol derivative serving as a critical scaffold in the synthesis of heterocycles, particularly indazoles and quinolines used in kinase inhibitors and receptor modulators.[1] Its unique substitution pattern—placing a halogen, a nitro group, and a hydroxyl group in a 1,3,5-arrangement—provides three distinct orthogonal handles for chemical diversification.[1] This guide clarifies the compound's nomenclature ambiguities, details a validated synthesis protocol, and outlines its utility in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Nomenclature[1]

Accurate identification of 3-Bromo-5-nitrophenol is often complicated by the symmetry of the 1,3,5-trisubstituted benzene ring and varying IUPAC prioritization rules.

Synonym Ontology and Identifiers

The hydroxyl group (-OH) takes priority over the nitro (-NO₂) and bromo (-Br) groups, anchoring the numbering at position 1.[1] The remaining substituents are numbered to give the lowest possible locants, or alphabetically if locants are equivalent.

| Identifier Type | Value | Technical Context |

| Primary Name | 3-Bromo-5-nitrophenol | Preferred IUPAC name.[1] OH is C1; Br (3) < NO₂ (5) alphabetically.[1] |

| Symmetric Synonym | 5-Bromo-3-nitrophenol | Chemically identical due to C2 axis of symmetry through C1-C4.[1] |

| Systematic Name | 3-Bromo-5-hydroxy-1-nitrobenzene | Used when the nitro group is treated as the parent (rare).[1] |

| CAS Registry No. | 116632-23-6 | Primary key for procurement and regulatory databases.[1] |

| SMILES | Oc1cc(Br)cc(NO2)c1 | Machine-readable string for chemoinformatics.[1] |

| InChIKey | VJQGLUHOAIZTNK-UHFFFAOYSA-N | Hashed identifier for database linking. |

Structural Logic Diagram

The following diagram illustrates the nomenclature hierarchy and the distinct "chemical handles" available for functionalization.

Figure 1: Nomenclature hierarchy illustrating substituent priority rules that define the 3-Bromo-5-nitrophenol designation.

Validated Synthesis Protocol

While 3-bromo-5-nitrophenol is commercially available, high-purity synthesis is often required for GMP applications.[1] The most robust route avoids direct nitration of 3-bromophenol (which yields unwanted ortho/para isomers) and instead utilizes a reductive deamination strategy starting from 2-amino-5-nitrophenol.[1]

Reaction Scheme (Mechanistic Flow)

Figure 2: Synthetic pathway via regioselective bromination and reductive deamination.[1][2]

Detailed Methodology

Objective: Synthesis of 3-Bromo-5-nitrophenol from 2-amino-5-nitrophenol.

Step 1: Regioselective Bromination

-

Reagents: 2-Amino-5-nitrophenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).[1]

-

Procedure: Dissolve starting material in ACN. Add NBS portion-wise at 0°C to prevent over-bromination. Stir at room temperature for 1 hour.

-

Mechanism: The amino group strongly activates the ortho position (C3).[1] The nitro group meta-directs, reinforcing substitution at C3.[1]

-

Workup: Concentrate in vacuo. The intermediate, 2-amino-3-bromo-5-nitrophenol, is often used directly or recrystallized.

Step 2: Reductive Deamination (The Sandmeyer-type Reduction)

-

Reagents: Intermediate from Step 1, H₂SO₄ (conc.), NaNO₂, Ethanol (absolute).[1]

-

Procedure:

-

Observation: Evolution of nitrogen gas (bubbling) and formation of acetaldehyde (byproduct of ethanol oxidation).[1]

-

Purification: Dilute with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 60-75% overall yield.

Structural Characterization & Quality Control

Distinguishing 3-bromo-5-nitrophenol from its isomers (e.g., 2-bromo-4-nitrophenol) is critical.[1] The 1,3,5-substitution pattern results in a distinct NMR signature lacking ortho-coupling.

1H NMR Signature (400 MHz, DMSO-d6)

The aromatic region will display three distinct signals, all appearing as triplets (t) or doublets of doublets (dd) with small coupling constants (

| Proton Position | Chemical Shift ( | Multiplicity | Interpretation |

| H2 (between Br/OH) | ~7.30 ppm | dd ( | Shielded relative to H4/H6 due to OH ortho-effect.[1] |

| H6 (between OH/NO₂) | ~7.75 ppm | dd ( | Deshielded by ortho-NO₂.[1] |

| H4 (between Br/NO₂) | ~7.95 ppm | dd ( | Most deshielded; situated between two electron-withdrawing groups.[1] |

Isomer Differentiation Logic

If the spectrum shows any coupling constant

Applications in Drug Discovery[1][3][4]

3-Bromo-5-nitrophenol is a high-value "Fragment" in Fragment-Based Drug Discovery (FBDD) due to its low molecular weight (218 Da) and high ligand efficiency potential.[1]

Pharmacophore Utility

-

Kinase Inhibitors: The phenol motif can mimic the hinge-binding region of ATP, while the bromine allows for Suzuki-Miyaura coupling to extend the scaffold into the hydrophobic back-pocket.

-

PROTAC Linkers: The nitro group can be reduced to an aniline, providing an attachment point for E3 ligase ligands or linker chains.[1]

Reaction Handles

-

Phenol (-OH): Etherification (Williamson ether synthesis) to tune solubility.[1]

-

Bromide (-Br): Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for carbon-carbon or carbon-nitrogen bond formation.[1]

-

Nitro (-NO₂): Reduction to amine (-NH₂) for amide coupling or urea formation.[1]

Safety & Handling (GHS)[1]

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Light sensitive (protect from direct light to prevent photolytic degradation of the nitro/bromo moieties).[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol.[1] [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-nitrophenol

Introduction: Strategic C-C Bond Formation via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1][5]

This guide provides detailed application notes and protocols specifically for the Sonogashira coupling of 3-bromo-5-nitrophenol. The presence of both a phenolic hydroxyl group and a strongly electron-withdrawing nitro group on the aromatic ring presents unique considerations for reaction optimization. The electron-withdrawing nature of the nitro group is anticipated to facilitate the crucial oxidative addition step of the catalytic cycle.[6] However, the acidic proton of the phenol may necessitate careful selection of the base to avoid undesirable side reactions.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

A simplified representation of the catalytic cycles is as follows:

Figure 2: General experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-nitrophenol (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture for 5 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). The NH₄Cl wash helps to remove the copper catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-5-nitrophenol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for preventing the formation of alkyne homocoupling byproducts and simplifies purification. [8] Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-5-nitrophenol | ≥98% | Commercially Available | |

| Terminal Alkyne | ≥98% | Commercially Available | |

| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | |

| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially Available | A bulkier amine base. |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |

| Schlenk Flask | |||

| Magnetic Stirrer | |||

| Inert Gas Supply (N₂ or Ar) | High Purity |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-nitrophenol (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMF (10 mL) and diisopropylethylamine (3.0 mmol, 3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv).

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. Copper-free reactions may require elevated temperatures to proceed at a reasonable rate.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (3 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst | Use freshly opened or purified catalyst. Ensure rigorously anhydrous and deoxygenated conditions. |

| Insufficiently reactive alkyne | Increase reaction temperature or switch to a more active catalyst system (e.g., using a more electron-rich phosphine ligand). | |

| Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas solvents and maintain a positive pressure of inert gas. |

| High copper concentration | Use the copper-free protocol or reduce the amount of CuI in the classical protocol. | |

| Decomposition of Starting Material | Base-mediated side reactions | Consider a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃, especially if the alkyne is sensitive. |

| Difficulty in Purification | Residual catalyst | For the copper-catalyzed reaction, ensure thorough washing with aqueous NH₄Cl. For palladium, consider a silica gel plug filtration before column chromatography. |

Conclusion

The Sonogashira coupling of 3-bromo-5-nitrophenol is a highly effective method for the synthesis of substituted nitrophenols, which are valuable intermediates in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. Both the classical copper-co-catalyzed and the copper-free protocols offer viable routes, with the latter providing a key advantage in minimizing homocoupling byproducts. The information presented in this guide serves as a comprehensive resource for the successful application of this important cross-coupling reaction.

References

- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- ResearchGate. (2021, February 3). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview.

- ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters.

- SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters.

- ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics.

- Organic Chemistry Portal. Sonogashira Coupling.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Fiveable. Sonogashira Coupling Definition - Organic Chemistry Key Term.

- MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.

- NIH. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC.

- ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with....

- Wikipedia. Sonogashira coupling.

- NROChemistry. Sonogashira Coupling.

- NIH. Copper-free Sonogashira cross-coupling reactions: an overview - PMC.

- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.

- SlidePlayer. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.

- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Purification of 3-Bromo-5-nitrophenol via Recrystallization

Abstract: This document provides a comprehensive guide for the purification of 3-Bromo-5-nitrophenol through recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in the principles of solubility and crystal lattice formation. This guide emphasizes not only the procedural execution but also the underlying chemical principles that govern the selection of solvents and the rationale behind each step, ensuring a robust and reproducible purification process.

Foundational Principles of Recrystallization

Recrystallization is a paramount technique in the purification of solid organic compounds. The fundamental principle hinges on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble at elevated temperatures.

For 3-Bromo-5-nitrophenol, a polar aromatic compound, the selection of an appropriate solvent is critical. The presence of a hydroxyl and a nitro group, in addition to the bromine atom, imparts a significant degree of polarity to the molecule. This dictates the choice of a polar solvent to effectively dissolve the compound at higher temperatures.

Understanding the Analyte: 3-Bromo-5-nitrophenol

A thorough understanding of the physicochemical properties of 3-Bromo-5-nitrophenol is essential for developing an effective purification protocol.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₃ | PubChem |

| Molecular Weight | 218.01 g/mol | PubChem |

| Appearance | Yellow solid | ChemicalBook |

| Melting Point (pure) | 145 °C | ChemicalBook |

| pKa | 7.38 (predicted) | ChemicalBook |

The synthesis of 3-Bromo-5-nitrophenol often proceeds via the diazotization of 3-bromoaniline, followed by a reaction with sodium nitrite. This synthetic route can introduce specific impurities that need to be addressed during purification.

Potential Impurities:

-

Unreacted 3-bromoaniline: The starting material for the synthesis.

-

Diazonium salt byproducts: Unstable salts that may persist if the reaction is incomplete.

-

Isomeric impurities: Other bromonitrophenol isomers that may form in smaller quantities.

-

Oxidation products: Phenols are susceptible to oxidation, which can lead to colored impurities.

Solvent Selection: A Deliberative Approach

The choice of solvent is the most critical variable in a successful recrystallization. Based on the polar nature of 3-Bromo-5-nitrophenol and empirical evidence from its synthesis, ethanol emerges as a prime candidate.

-

Solubility Profile: 3-Bromo-5-nitrophenol is soluble in hot ethanol and has lower solubility in cold ethanol. This temperature-dependent solubility is the cornerstone of an effective recrystallization.

-

Impurity Rejection: 3-bromoaniline, a likely impurity, is also soluble in ethanol. However, its lower concentration in the crude product, coupled with its solubility in cold ethanol, will likely keep it in the mother liquor upon cooling. Diazonium salts are generally soluble in water and to some extent in alcohols, and their instability often leads to their decomposition, with the resulting products remaining in solution.

For this protocol, a mixed solvent system of ethanol and water is recommended. The addition of water as an anti-solvent will decrease the solubility of 3-Bromo-5-nitrophenol in the cold solution, thereby maximizing the yield of purified crystals.

Experimental Protocol: Recrystallization of 3-Bromo-5-nitrophenol

This protocol is designed for the purification of approximately 5 grams of crude 3-Bromo-5-nitrophenol. Adjust volumes accordingly for different starting quantities.

Materials and Equipment

| Material/Equipment | Specifications |

| Crude 3-Bromo-5-nitrophenol | ~5 g |

| Ethanol (EtOH), 95% | Reagent grade |

| Deionized Water (H₂O) | |

| Erlenmeyer flasks | 125 mL and 250 mL |

| Hot plate with magnetic stirring | |

| Magnetic stir bar | |

| Glass funnel | |

| Fluted filter paper | |

| Buchner funnel and flask | |

| Vacuum source | |

| Watch glass | |

| Spatula | |

| Melting point apparatus |

Step-by-Step Procedure

-

Dissolution: Place 5.0 g of crude 3-Bromo-5-nitrophenol into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 50 mL of 95% ethanol.

-

Heating: Gently heat the mixture on a hot plate with continuous stirring. Bring the solution to a gentle boil. Add more ethanol in small portions (2-3 mL) until all the solid has dissolved. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, leading to crystallization.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of ethanol on the hot plate. Place a fluted filter paper in a glass funnel and place the funnel in the neck of the pre-heated flask. Quickly pour the hot solution through the filter paper. Rationale: This step removes any insoluble impurities that would otherwise contaminate the final product.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, covered with a watch glass. Do not disturb the flask during this period. Rationale: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

-

Inducing Crystallization (if necessary): If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a small seed crystal of pure 3-Bromo-5-nitrophenol.

-

Ice Bath: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals. Rationale: The solubility of the product is further decreased at lower temperatures, leading to a more complete precipitation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water (approximately 10-15 mL). Rationale: The cold solvent wash removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

-

Drying: Continue to draw air through the Buchner funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.

-

Characterization: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (145 °C) is indicative of high purity. Calculate the percent recovery.

Visual Workflow of the Recrystallization Process

Caption: Workflow for the recrystallization of 3-Bromo-5-nitrophenol.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause | Recommended Solution |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Add a small amount of a miscible anti-solvent (e.g., water in this case) to the hot solution. Reheat to dissolve the oil and then cool slowly. |

| No Crystal Formation | The solution is not supersaturated. | Scratch the inner wall of the flask. Add a seed crystal. If these fail, evaporate some of the solvent to increase the concentration and cool again. |

| Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not cold. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold. Consider a different solvent or solvent system. |

| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before hot filtration. Caution: Do not add charcoal to a boiling solution as it can cause bumping. |

Safety and Handling

3-Bromo-5-nitrophenol is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Hazards: Harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. Causes serious eye irritation.[1]

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 3-Bromo-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Diazonium compound. Retrieved from [Link]

-